4-(Difluoromethylthio)biphenyl
Overview
Description
4-(Difluoromethylthio)biphenyl is a chemical compound with the molecular formula C13H10F2S . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is the difluoromethylation of thiolated substrates with an electrophilic/nucleophilic difluoromethylating reagent or the insertion of a difluoromethyl carbene into the S–H bond of the thiols . Another approach is the late-stage direct difluoromethylthiolation of the specific substrates with a difluoromethylthiolating reagent .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H10F2S . The average mass of the molecule is 236.280 Da, and the monoisotopic mass is 236.047134 Da .Chemical Reactions Analysis
The difluoromethylthio group in this compound has attracted recent intense attention due to its unique properties. It is generally considered to be a lipophilic hydrogen-bonding donor and a bioisostere of the hydroxy/thio group . This group can interact with the heteroatom of the enzyme via a hydrogen bond to improve the binding selectivity of the drug molecule .Mechanism of Action
The mechanism of action of 4-(Difluoromethylthio)biphenyl is largely due to the weak acidity of the proton in the difluoromethylthio group. This group is generally considered to be a lipophilic hydrogen-bonding donor and a bioisostere of the hydroxy/thio group that might interact with the heteroatom of the enzyme via a hydrogen bond to improve the binding selectivity of the drug molecule .
Safety and Hazards
Future Directions
The difluoromethylthio group has become one of the most favorable functional groups in drug design due to its beneficial effects . Therefore, there is an urgent need to develop new strategies for the efficient introduction of the difluoromethylthio group into small molecules under mild conditions . This will likely be a major focus of future research in this area .
properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCHEEZABHYZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596257 | |
Record name | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207974-77-4 | |
Record name | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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